molecular formula C6H16N2S B049082 S-2-(3-Methylaminopropylamino)ethanethiol CAS No. 117062-90-5

S-2-(3-Methylaminopropylamino)ethanethiol

Cat. No. B049082
M. Wt: 148.27 g/mol
InChI Key: XYLUJZDXASMNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“S-2-(3-Methylaminopropylamino)ethanethiol” is a chemical compound with the molecular formula C6H16N2S and a molecular weight of 148.27 g/mol1. It’s a product intended for research use1.



Synthesis Analysis

The synthesis of “S-2-(3-Methylaminopropylamino)ethanethiol” is not explicitly mentioned in the available sources. However, it’s known that these types of compounds can be prodrugs for the active free aminothiols2. For example, WR-1065 – [2-(3-amino-propylamino)ethanethiol] is derived from WR-2721, and WR-151326 – [3-(3-methylaminopropylamino)propanethiol] is derived from WR-1513272.



Molecular Structure Analysis

The molecular structure of “S-2-(3-Methylaminopropylamino)ethanethiol” is not explicitly provided in the available sources. However, its molecular formula is C6H16N2S1.



Chemical Reactions Analysis

The specific chemical reactions involving “S-2-(3-Methylaminopropylamino)ethanethiol” are not detailed in the available sources.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “S-2-(3-Methylaminopropylamino)ethanethiol” are not detailed in the available sources.


Scientific Research Applications

  • Chromatography and Drug Analysis : Bonner and Shaw (2000) developed a high-performance liquid chromatographic method to measure protein-bound and total S-2-(3-aminopropylamino)ethanethiol (WR-1065) in blood. This method is significant for analyzing the radio- and chemo-protector drug amifostine (WR-2721) (Bonner & Shaw, 2000).

  • Chemical Hydrolysis and Drug Formation : Risley et al. (1986) investigated the hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate (WR-2721), producing inorganic phosphate and a free sulfhydryl group. This process involves a proton transfer to the sulfur atom and rapid formation, important in the creation of pharmaceutical compounds (Risley et al., 1986).

  • Odorless Deprotection of Aromatic Methyl Ethers : Magano et al. (2006) demonstrated that 2-(diethylamino)ethanethiol can be used for the odorless deprotection of aromatic methyl ethers, yielding phenols in good to excellent yields. This offers a valuable alternative for chemical synthesis processes, especially those involving odorous thiols (Magano et al., 2006).

  • Chemical Warfare Agent Monitoring : Stýskala et al. (2007) developed a method for synthesizing 2-(dialkylamino)ethanethiols, which are useful as standards for monitoring chemical warfare agents and their precursors or metabolites (Stýskala et al., 2007).

  • Natural Gasoline Desulfuration : Martínez-Magadán et al. (2012) explored the use of ethanethiol in removing sulfur compounds from natural gasoline. Their study highlights electron donation-backdonation mechanisms in ionic liquids containing anionic Fe III species (Martínez-Magadán et al., 2012).

  • Cancer Therapy and Prevention : Grdina et al. (1988) discussed the potential of phosphorythioate drugs in cancer therapy and prevention. These drugs protect normal tissue from radiation damage and promote DNA repair and cell-cycle progression (Grdina et al., 1988).

Safety And Hazards

properties

IUPAC Name

2-[3-(methylamino)propylamino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2S/c1-7-3-2-4-8-5-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLUJZDXASMNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151702
Record name S-2-(3-methylaminopropylamino)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-(3-Methylaminopropylamino)ethanethiol

CAS RN

117062-90-5
Record name S-2-(3-Methylaminopropylamino)ethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117062905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-2-(3-methylaminopropylamino)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Murray, EM Altschuler, MS Kerr… - … Journal of Radiation …, 1988 - Taylor & Francis
We examined the radioprotective effect of the aminothiol WR-255591 and its phosphorothioate derivative WR-3689 on aerated cultured Chinese hamster ovary cells. At concentrations …
Number of citations: 18 www.tandfonline.com

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